molecular formula C7H6BrClO4S2 B1523070 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride CAS No. 1038695-53-2

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride

Cat. No.: B1523070
CAS No.: 1038695-53-2
M. Wt: 333.6 g/mol
InChI Key: MPPWURAWIYRWRK-UHFFFAOYSA-N
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Description

2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H6BrClO4S2 and a molecular weight of 333.61 g/mol . This compound is characterized by the presence of bromine, methanesulfonyl, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride typically involves the bromination of 5-methanesulfonylbenzene-1-sulfonyl chloride. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds as follows: [ \text{C7H6ClO4S2} + \text{Br2} \rightarrow \text{C7H6BrClO4S2} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions where the bromine or sulfonyl chloride groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the sulfur atoms.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Reduction Products: Reduction can result in the formation of sulfides or thiols.

Scientific Research Applications

Chemistry: 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of protein functions and interactions. It is also used in the synthesis of bioactive compounds.

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It serves as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the synthesis of complex molecules and in biochemical assays to study protein interactions and functions.

Comparison with Similar Compounds

  • 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride
  • 2-Bromo-3-methanesulfonylbenzene-1-sulfonyl chloride
  • 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl chloride

Uniqueness: 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and methanesulfonyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-bromo-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPWURAWIYRWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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